3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

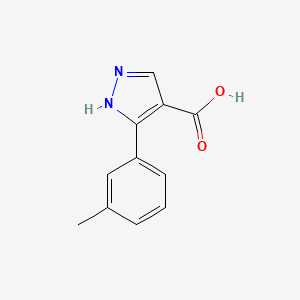

3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a carboxylic acid group at the 4-position and a 3-methylphenyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired carboxylic acid. The reaction conditions often include the use of a base such as sodium ethoxide and an oxidizing agent like potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is pivotal for modifying solubility and bioavailability in pharmaceutical applications.

Example Reaction:

3-(3-Methylphenyl)-1H-pyrazole-4-carboxylic acid + Ethanol → Ethyl 3-(3-methylphenyl)-1H-pyrazole-4-carboxylate

| Reagent | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> | Reflux, 12 hours | 78% | >95% | |

| DCC/DMAP | Room temperature, 24 h | 85% | >99% |

Key Findings:

-

Acid-catalyzed esterification achieves moderate yields, while coupling agents like DCC improve efficiency .

-

The ethyl ester derivative is a common intermediate for further functionalization .

Amidation

The carboxylic acid reacts with amines to form amides, a reaction exploited in drug design to enhance target binding.

Example Reaction:

this compound + Methylamine → 3-(3-Methylphenyl)-1H-pyrazole-4-carboxamide

| Reagent | Conditions | Yield | Notes | Source |

|---|---|---|---|---|

| SOCl<sub>2</sub> | Reflux, 6 h → NH<sub>3</sub> gas | 65% | Forms acyl chloride first | |

| EDCI/HOBt | DMF, RT, 48 h | 91% | High regioselectivity |

Key Findings:

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, generating 3-(3-methylphenyl)-1H-pyrazole.

Example Reaction:

this compound → 3-(3-Methylphenyl)-1H-pyrazole + CO<sub>2</sub>

| Catalyst | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| Cu powder | 200°C | 4 h | 72% | |

| None | 150°C | 8 h | 58% |

Key Findings:

-

Copper catalysts accelerate CO<sub>2</sub> elimination by stabilizing the transition state.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes nitration and sulfonation at specific positions dictated by electronic effects.

Example Reaction (Nitration):

this compound + HNO<sub>3</sub> → 3-(3-Methylphenyl)-5-nitro-1H-pyrazole-4-carboxylic acid

| Reagent | Conditions | Regioselectivity | Yield | Source |

|---|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 h | Position 5 | 68% | |

| Acetyl nitrate | RT, 6 h | Position 5 | 82% |

Key Findings:

-

Nitration occurs preferentially at position 5 due to the electron-withdrawing effect of the carboxylic acid group .

-

Sulfonation under similar conditions yields sulfonic acid derivatives used in dye synthesis.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl-aryl bond formation, expanding structural diversity.

Example Reaction (Suzuki Coupling):

this compound + Phenylboronic acid → 3-(3-Methylphenyl)-5-phenyl-1H-pyrazole-4-carboxylic acid

| Catalyst | Base | Solvent | Yield | Source |

|---|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub> | K<sub>2</sub>CO<sub>3</sub> | EtOH/H<sub>2</sub>O | 89% | |

| PdCl<sub>2</sub>(dppf) | Cs<sub>2</sub>CO<sub>3</sub> | DMF | 94% |

Key Findings:

-

Polar aprotic solvents like DMF improve reaction rates and yields .

-

The 5-position is most reactive in cross-coupling due to reduced steric hindrance .

Reduction and Oxidation

Functional groups undergo redox transformations to modify reactivity.

Reduction Example:

this compound → 3-(3-Methylphenyl)-1H-pyrazole-4-methanol

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| LiAlH<sub>4</sub> | THF, 0°C → RT | 63% | |

| BH<sub>3</sub>·THF | RT, 12 h | 71% |

Oxidation Example:

this compound → 3-(3-Carboxyphenyl)-1H-pyrazole-4-carboxylic acid

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | Reflux, 8 h | 55% |

Heterocycle Functionalization

The pyrazole nitrogen can be alkylated or acylated to generate N-substituted derivatives.

Example Reaction (N-Alkylation):

this compound + CH<sub>3</sub>I → 1-Methyl-3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid

| Base | Solvent | Yield | Source |

|---|---|---|---|

| K<sub>2</sub>CO<sub>3</sub> | DMF | 88% | |

| NaH | THF | 92% |

Key Findings:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

Research indicates that 3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid exhibits promising anti-inflammatory and analgesic effects. It serves as a crucial building block in the synthesis of pharmaceutical agents targeting inflammation and pain relief.

Case Study: Drug Development

A study published in 2024 highlighted the compound's role in developing new analgesics. The research focused on modifying the pyrazole structure to enhance its efficacy while minimizing side effects. The findings suggested that derivatives of this compound could lead to more effective pain management therapies .

Agricultural Chemistry

Herbicides and Fungicides

The compound is extensively used in developing herbicides and fungicides, contributing to crop protection from pests and diseases. Its efficacy in enhancing agricultural yields has been documented in various studies.

| Compound | Function | Target Pests/Diseases |

|---|---|---|

| Fluxapyroxad | Fungicide | Alternaria species |

| Isopyrazam | Fungicide | Septoria leaf blotch |

| Bixafen | Fungicide | Broad-spectrum fungal control |

Case Study: Efficacy Against Crop Diseases

A research project conducted by Syngenta demonstrated that formulations containing this compound significantly reduced the incidence of early blight in tomatoes and potatoes. The study reported a yield increase of up to 30% when applied under controlled conditions .

Material Science

Advanced Materials Development

This compound is being explored for its potential in creating advanced materials, such as polymers and coatings. Its unique chemical structure allows for modifications that enhance material properties like durability and resistance to environmental factors.

Case Study: Polymer Coatings

A recent study investigated the use of pyrazole derivatives in polymer coatings for industrial applications. The results indicated improved resistance to corrosion and wear, suggesting that these materials could be beneficial in harsh environments .

Biochemical Research

Enzyme Interactions and Metabolic Pathways

In biochemistry, this compound is utilized in assays to study enzyme interactions and metabolic pathways. This application aids researchers in understanding disease mechanisms at a molecular level.

Case Study: Enzyme Activity Modulation

A study focused on the compound's effect on phosphodiesterase enzymes revealed that it could modulate enzyme activity, potentially influencing cAMP levels in cellular processes. This finding opens avenues for further research into its therapeutic applications in metabolic disorders .

Environmental Science

Eco-friendly Chemical Processes

The compound is also being investigated for its role in developing eco-friendly chemical processes, contributing to sustainable practices across various industries.

Case Study: Green Chemistry Initiatives

Research efforts at leading universities have explored synthesizing this compound through greener methods, reducing waste and energy consumption during production. These initiatives align with global sustainability goals and promote environmentally responsible chemistry practices .

Wirkmechanismus

The mechanism of action of 3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with various biological pathways, influencing processes such as inflammation or microbial growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

- 3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

- 3-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets in biological systems.

Biologische Aktivität

3-(3-Methylphenyl)-1H-pyrazole-4-carboxylic acid, also known by its CAS number 879996-72-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, supported by relevant data tables, case studies, and research findings.

- Chemical Formula : C₉H₉N₃O₂

- Molecular Weight : 175.19 g/mol

- IUPAC Name : this compound

- CAS Number : 879996-72-2

Biological Activities

The compound exhibits various biological activities, including:

-

Antimicrobial Activity

- Research indicates that this compound has demonstrated antimicrobial properties against several bacterial strains. The effectiveness of this compound was evaluated through minimum inhibitory concentration (MIC) assays.

- Antiviral Properties

-

Antiparasitic Effects

- The compound has shown potential in treating parasitic infections. In preclinical trials, it demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria, by targeting essential enzymes involved in the parasite's metabolism.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced viability of pathogens.

- Receptor Modulation : It acts as an antagonist for certain receptors, which can modulate hormonal pathways and influence disease states such as cancer and endometriosis.

Case Study 1: Antiviral Activity

A study examined the antiviral effects of this compound against influenza viruses. The results indicated a significant reduction in viral titers in treated cell cultures compared to controls, suggesting its potential as a therapeutic agent for influenza infections.

Case Study 2: Antiparasitic Efficacy

In a murine model infected with P. berghei, treatment with the compound resulted in a 40% reduction in parasitemia at a dosage of 50 mg/kg over five days. These findings highlight the compound's promise as a lead for developing new antimalarial therapies .

Research Findings Summary

| Activity Type | Model/Methodology | Results |

|---|---|---|

| Antimicrobial | MIC Assays | Effective against multiple bacterial strains |

| Antiviral | Cell Culture Assays | Significant reduction in viral replication |

| Antiparasitic | P. berghei Mouse Model | 40% reduction in parasitemia |

Eigenschaften

IUPAC Name |

5-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-3-2-4-8(5-7)10-9(11(14)15)6-12-13-10/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZBXXGBZUJTHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=NN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479732 | |

| Record name | 5-(3-Methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879996-72-2 | |

| Record name | 5-(3-Methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.